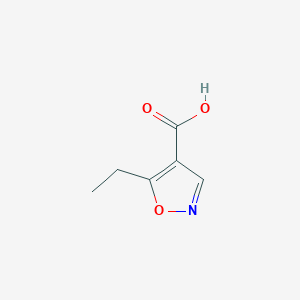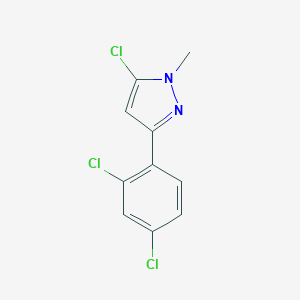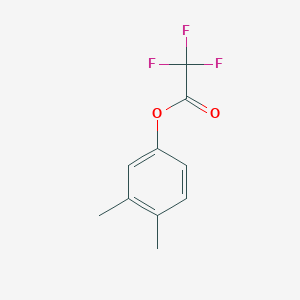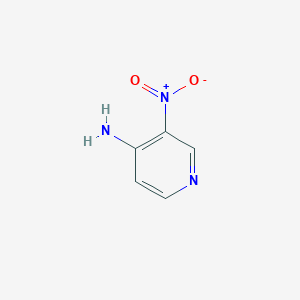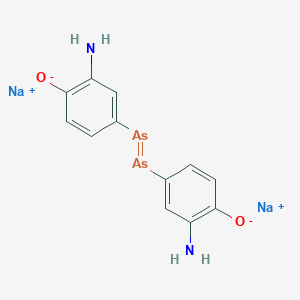
Sodium arsphenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium arsphenamine, also known as Salvarsan, was the first effective treatment for syphilis. It was discovered by Paul Ehrlich and his team in 1909 and revolutionized the treatment of syphilis, which was previously a fatal and incurable disease. Sodium arsphenamine is an organoarsenic compound that has been extensively studied for its biochemical and physiological effects.
作用机制
Sodium arsphenamine exerts its antibacterial and antiparasitic effects by inhibiting the synthesis of macromolecules such as proteins and nucleic acids. It binds to sulfhydryl groups on enzymes and disrupts their activity, leading to cell death. Sodium arsphenamine also disrupts the cell membrane and causes leakage of cellular contents, further contributing to its bactericidal and parasiticidal effects.
生化和生理效应
Sodium arsphenamine has been shown to have a wide range of biochemical and physiological effects. It can cause oxidative stress and DNA damage in cells, leading to apoptosis and cell death. It can also disrupt the function of mitochondria, leading to energy depletion and cell death. Sodium arsphenamine has been shown to affect the immune system by suppressing the activity of T cells and macrophages.
实验室实验的优点和局限性
Sodium arsphenamine has several advantages for lab experiments. It is a potent and broad-spectrum antibacterial and antiparasitic agent that can be used to study the mechanisms of bacterial and parasitic infections. It is also relatively stable and can be stored for long periods of time. However, sodium arsphenamine has several limitations for lab experiments. It is toxic to cells and can cause cell death at high concentrations. It also has a narrow therapeutic window and can cause toxicity in humans at therapeutic doses.
未来方向
There are several future directions for research on sodium arsphenamine. One direction is to study the mechanisms of resistance to sodium arsphenamine in bacteria and parasites. Another direction is to develop new analogs of sodium arsphenamine with improved efficacy and safety profiles. Finally, sodium arsphenamine could be used as a lead compound for the development of new antibacterial and antiparasitic agents.
Conclusion
Sodium arsphenamine is a potent antibacterial and antiparasitic agent that has been extensively studied for its biochemical and physiological effects. It has revolutionized the treatment of syphilis and has been used to treat a wide range of bacterial and parasitic infections. While sodium arsphenamine has several advantages for lab experiments, it also has limitations due to its toxicity and narrow therapeutic window. Future research on sodium arsphenamine could lead to the development of new antibacterial and antiparasitic agents with improved efficacy and safety profiles.
合成方法
Sodium arsphenamine is synthesized by reacting arsenic acid with aniline in the presence of hydrochloric acid. The resulting product is purified by recrystallization and converted to the sodium salt by reaction with sodium hydroxide. The synthesis of sodium arsphenamine is a complex process that requires careful control of reaction conditions to ensure the purity and stability of the product.
科学研究应用
Sodium arsphenamine has been extensively studied for its antibacterial and antiparasitic properties. It is effective against a wide range of microorganisms, including bacteria, protozoa, and helminths. Sodium arsphenamine has been used to treat syphilis, yaws, and other bacterial infections. It has also been used to treat trypanosomiasis, a parasitic disease caused by the protozoan Trypanosoma brucei.
属性
CAS 编号 |
1936-28-3 |
|---|---|
产品名称 |
Sodium arsphenamine |
分子式 |
C12H10As2N2Na2O2 |
分子量 |
410.04 g/mol |
IUPAC 名称 |
disodium;2-amino-4-(3-amino-4-oxidophenyl)arsanylidenearsanylphenolate |
InChI |
InChI=1S/C12H12As2N2O2.2Na/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;;/q;2*+1/p-2 |
InChI 键 |
AHXJGEBYGJABES-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



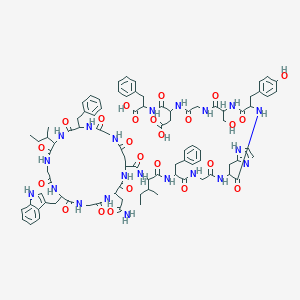
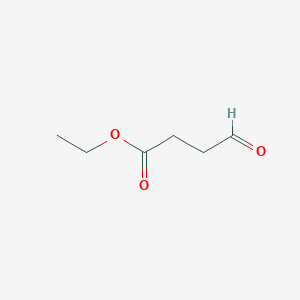
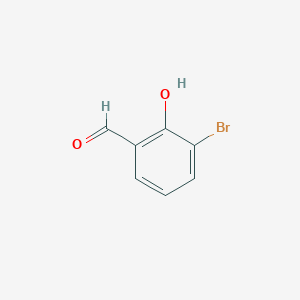
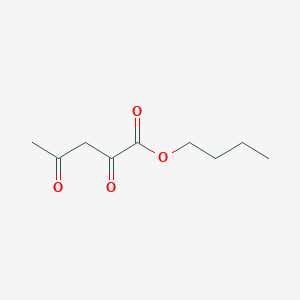
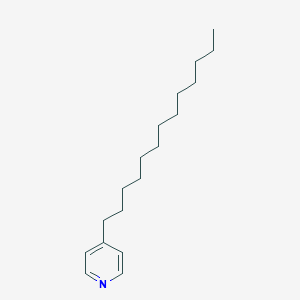
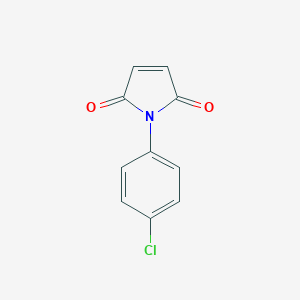
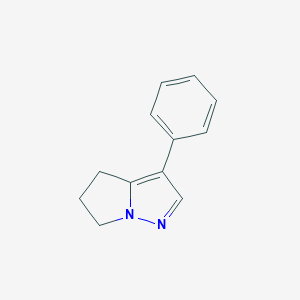
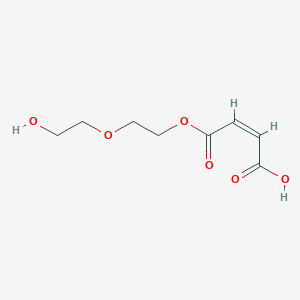
![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)
